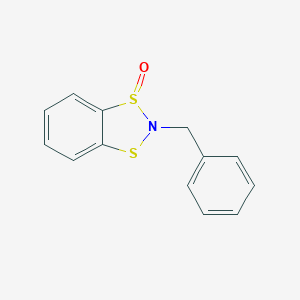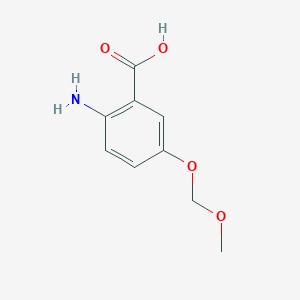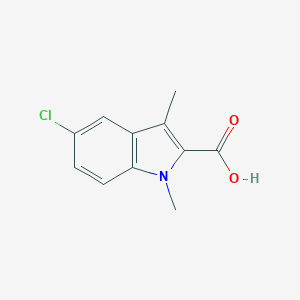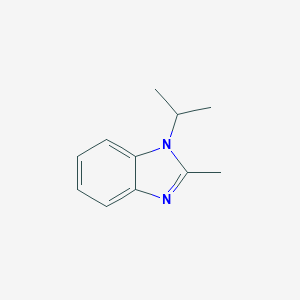
Fluoresceinthiocarbamoyl-lys-gmdp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoresceinthiocarbamoyl-lys-gmdp (FITC-Lys-GDP) is a fluorescently labeled guanosine diphosphate (GDP) analog that has gained popularity in scientific research due to its unique properties. This molecule is widely used as a tool for studying GTPase activity, protein-protein interactions, and signal transduction pathways.
Mécanisme D'action
Fluoresceinthiocarbamoyl-lys-gmdp functions as a competitive inhibitor of GTP binding to GTPases. It binds to the nucleotide-binding site of GTPases, preventing the binding of GTP and inhibiting GTP hydrolysis. The fluorescence of Fluoresceinthiocarbamoyl-lys-gmdp changes upon binding to GTPases, allowing for the monitoring of GTPase activity in real-time.
Biochemical and Physiological Effects
Fluoresceinthiocarbamoyl-lys-gmdp has no known biochemical or physiological effects on cells or tissues. It is a non-toxic and non-invasive probe that can be used in living cells and tissues without affecting their viability or function.
Avantages Et Limitations Des Expériences En Laboratoire
Fluoresceinthiocarbamoyl-lys-gmdp has several advantages for lab experiments. It is a highly sensitive and specific probe that can be used to monitor GTPase activity in real-time. It is also compatible with a wide range of experimental techniques, including fluorescence microscopy, flow cytometry, and biochemical assays. However, Fluoresceinthiocarbamoyl-lys-gmdp has some limitations. It requires the expression or purification of the target protein, which can be time-consuming and challenging. It also requires the use of specialized equipment and expertise in fluorescence microscopy and image analysis.
Orientations Futures
There are several future directions for the use of Fluoresceinthiocarbamoyl-lys-gmdp in scientific research. One direction is the development of new fluorescent probes that can be used to study other signaling pathways and cellular processes. Another direction is the application of Fluoresceinthiocarbamoyl-lys-gmdp in drug discovery and development, as GTPases are emerging targets for cancer therapy and other diseases. Finally, the use of Fluoresceinthiocarbamoyl-lys-gmdp in combination with other probes and techniques, such as optogenetics and super-resolution microscopy, can provide new insights into the dynamics and regulation of GTPase signaling.
Méthodes De Synthèse
Fluoresceinthiocarbamoyl-lys-gmdp is synthesized by coupling fluorescein isothiocyanate (FITC) to the epsilon-amino group of lysine residue in GDP. The reaction is carried out in an aqueous buffer at pH 8.5-9.5, and the product is purified by high-performance liquid chromatography (HPLC). The purity and identity of the product are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
Fluoresceinthiocarbamoyl-lys-gmdp has been widely used in scientific research as a fluorescent probe for studying GTPase activity, protein-protein interactions, and signal transduction pathways. It has been used to monitor the activity of small GTPases such as Ras, Rho, and Rab, which play critical roles in cell signaling, cytoskeleton organization, and vesicle trafficking. Fluoresceinthiocarbamoyl-lys-gmdp has also been used to study the interaction between GTPases and their effector proteins, which are responsible for downstream signaling events. In addition, Fluoresceinthiocarbamoyl-lys-gmdp has been used to study the dynamics of GTPase activation and inactivation in living cells using fluorescence microscopy.
Propriétés
Numéro CAS |
143873-62-5 |
|---|---|
Nom du produit |
Fluoresceinthiocarbamoyl-lys-gmdp |
Formule moléculaire |
C54H68N8O22S |
Poids moléculaire |
1213.2 g/mol |
Nom IUPAC |
5-[[(5S)-5-[[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-carboxypentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C54H68N8O22S/c1-22(57-48(73)23(2)80-46-42(59-25(4)66)52(79)82-38(21-64)45(46)84-53-41(58-24(3)65)44(71)43(70)37(20-63)83-53)47(72)61-33(14-15-39(55)69)49(74)62-34(51(77)78)7-5-6-16-56-54(85)60-26-8-11-29(32(17-26)50(75)76)40-30-12-9-27(67)18-35(30)81-36-19-28(68)10-13-31(36)40/h8-13,17-19,22-23,33-34,37-38,41-46,52-53,63-64,67,70-71,79H,5-7,14-16,20-21H2,1-4H3,(H2,55,69)(H,57,73)(H,58,65)(H,59,66)(H,61,72)(H,62,74)(H,75,76)(H,77,78)(H2,56,60,85)/t22-,23?,33+,34-,37+,38+,41+,42+,43+,44+,45+,46+,52-,53-/m0/s1 |
Clé InChI |
IYEPWZGLWUMXLB-ZMSHBMNVSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)NC(=O)C(C)O[C@@H]5[C@H]([C@H](O[C@@H]([C@H]5O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C)CO)O)NC(=O)C |
SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)NC(=O)C(C)OC5C(C(OC(C5OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)NC(=O)C |
SMILES canonique |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)NC(=O)C(C)OC5C(C(OC(C5OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)NC(=O)C |
Synonymes |
fluoresceinthiocarbamoyl-Lys-GlcNAc-1-4-MurNAc-Ala-isoglutamine fluoresceinthiocarbamoyl-Lys-GMDP fluorescent ligand, GlcNAc-beta1-4-Mur-N-Ac-alanyl-D-isoglutamine-lysine-FluTC GMDP-Lys-FluTC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



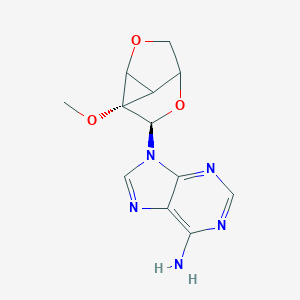

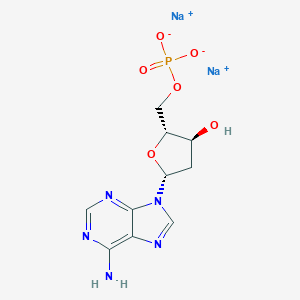
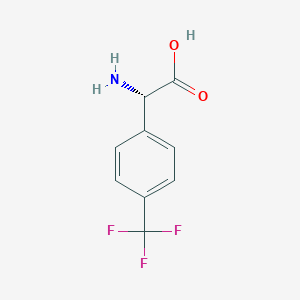
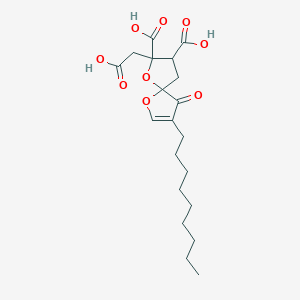
![ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B115997.png)
